2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline
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Description
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline is a useful research compound. Its molecular formula is C23H26N8 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.22804286 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis, and its dysregulation is associated with various pathological conditions.
Mode of Action
For instance, a similar compound was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound may have good bioavailability
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity . Antipromastigotes are a stage in the life cycle of certain parasites, suggesting that this compound may have potential as an antiparasitic agent.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8/c1-15-13-16(2)31(28-15)22-14-21(25-18(4)26-22)29-9-11-30(12-10-29)23-17(3)24-19-7-5-6-8-20(19)27-23/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUREXDULOSDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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